N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound that features a combination of bromothiophene and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromothiophene and pyrazole moieties can interact with various molecular targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
- N’-[(E)-(5-fluorothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
- N’-[(E)-(5-iodothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(3-methoxy-4-nitropyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O4S/c1-7(17-6-9(18(20)21)12(16-17)22-2)11(19)15-14-5-8-3-4-10(13)23-8/h3-7H,1-2H3,(H,15,19)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEMGMIFBGHAOK-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)Br)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)Br)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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